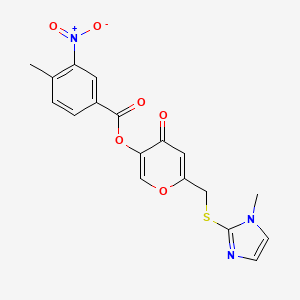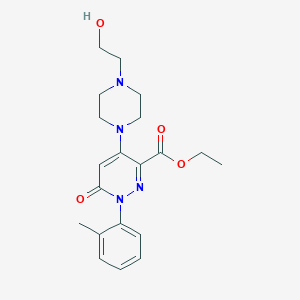![molecular formula C14H16N6OS B2512706 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034560-96-6](/img/structure/B2512706.png)
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .
Synthesis Analysis
1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .
Molecular Structure Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .
Chemical Reactions Analysis
The four-step synthesis introduces the triazole at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole . A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .
Physical And Chemical Properties Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including the compound , serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive candidates for drug design. Several medicinal compounds with a 1,2,3-triazole core are already available in the market, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist for preparing this scaffold, including the popular click chemistry approach. Researchers have developed facile and straightforward methods to construct 1,2,3-triazoles, enabling their use as versatile building blocks in organic synthesis .
Polymer Chemistry
1,2,3-Triazoles find applications in polymer science. Their incorporation into polymer backbones can enhance material properties, such as thermal stability, mechanical strength, and solubility. Researchers explore their use in designing functional polymers for diverse applications .
Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules. 1,2,3-Triazoles participate in host-guest systems, self-assembly, and molecular recognition. Their ability to form stable complexes with other molecules contributes to the field of supramolecular chemistry .
Bioconjugation
Bioconjugation refers to linking biomolecules (such as proteins, peptides, or nucleic acids) to synthetic compounds. 1,2,3-Triazoles serve as excellent bioconjugation handles due to their biocompatibility and ease of functionalization. Researchers use them for targeted drug delivery, imaging, and diagnostics .
Fluorescent Imaging
Fluorescent 1,2,3-triazoles can be designed to selectively bind to specific cellular targets. These probes enable visualization of biological processes, disease markers, and cellular structures. Their use in live-cell imaging and diagnostics is an exciting area of research .
Mechanism of Action
Target of Action
Triazoles and benzothiadiazoles are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
Triazoles are capable of binding in the biological system with a variety of enzymes and receptors . Benzotriazoles can react with aromatic aldehydes to give benzotriazole-based N,O-acetals .
Biochemical Pathways
Triazoles have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
Triazoles are generally known for their high chemical stability .
Result of Action
Triazoles have been found to show versatile biological activities .
Action Environment
Triazoles are generally stable under a variety of conditions .
Future Directions
Due to the notable therapeutic importance of 1,4-disubstituted-1,2,3-triazoles linked with amine and ester groups, a series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized . This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques . In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted . Moderate to excellent activity was observed from majority of the compounds against the tested strains . Notably, compound 7o (MIC=0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes . Furthermore, an ADME analysis was performed, indicating that the compounds possess a favorable profile and can be considered as patient compliant .
properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-9(2)13(8-20-15-5-6-16-20)17-14(21)10-3-4-11-12(7-10)19-22-18-11/h3-7,9,13H,8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKNXMFXGDOMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate](/img/structure/B2512630.png)





![4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512638.png)



